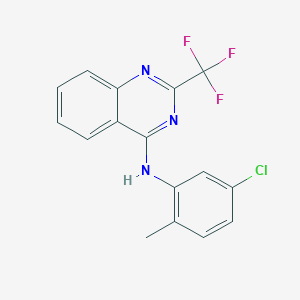![molecular formula C22H21FN2OS B5509655 8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5509655.png)
8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline
カタログ番号 B5509655
分子量: 380.5 g/mol
InChIキー: GUTZWBWBZXXPOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline is a compound related to the class of quinolines, a significant group of heterocyclic aromatic compounds. Quinolines have diverse applications in medicinal chemistry due to their biological activities.
Synthesis Analysis
- The synthesis of quinoline derivatives often involves multi-component reactions, like the formation of 4-Aryl-8-fluoro-tetrahydro-3H-cyclopenta[c]quinolines via acid-catalyzed cyclocondensation (Tolstikov et al., 2014).
- Another method includes the synthesis of 6-fluoroquinolones substituted at the 7-position with carbon-linked side chains as analogs (Laborde et al., 1993).
Molecular Structure Analysis
- The molecular structure of quinoline derivatives can be complex, with various substituents influencing their properties. For instance, the orientation of substituents like fluorophenyl rings significantly affects the molecular conformation (Zhang et al., 2009).
Chemical Reactions and Properties
- Quinolines undergo various chemical reactions. For example, the photochemistry of certain quinolines in aqueous solutions involves substitution and decarboxylation processes (Mella et al., 2001).
- Another reaction involves the synthesis of fluorinated tetrahydroquinolines via nucleophilic addition and cyclization reactions (Méndez & Kouznetsov, 2002).
Physical Properties Analysis
- The physical properties of quinoline derivatives, such as melting points, boiling points, and solubility, can be determined through experimental studies, but specific data on this particular compound might be limited.
Chemical Properties Analysis
- The chemical properties, like acidity, basicity, and reactivity of quinoline derivatives, depend significantly on the nature of their substituents and overall molecular structure.
- For instance, the electronic and steric effects of substituents can influence the reactivity of quinoline derivatives in various chemical reactions (Segawa et al., 1995).
科学的研究の応用
Antibacterial Activity
- 8-Fluoroquinolines, a class of compounds including 8-fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline, have been extensively researched for their antibacterial properties. For instance, a novel series of 8-substituted-9,1-[(N-methylimino)methano]- 7-fluoro-5-oxo-5H-thiazolo[3,2-alpha]-quinoline-4-carboxylic acids displayed potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) isolates (Inoue et al., 1994).
Antimicrobial Efficacy
- Structural features of quinolones, such as a halogen at the 8-position, have been shown to improve oral absorption and activity against anaerobes, contributing significantly to their antimicrobial effectiveness (Domagala, 1994).
Synthesis and Transformations
- Research has been conducted on the synthesis and transformations of quinoline derivatives, including those related to 8-fluoroquinolines. These compounds have shown potential as efficient fluorophores and antioxidants, highlighting their importance in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).
Fluorescence-Based Technologies
- The development of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through strategies like oxidative Pictet-Spengler cyclization, has been reported. These compounds, related to the 8-fluoroquinoline family, have shown unique and desirable optical properties, suggesting their suitability as fluorescent probes in aqueous systems (Park et al., 2015).
Cancer Drug Discovery
- Quinoline compounds, including 8-fluoroquinolines, are recognized for their anticancer activities. They have been examined for their modes of function in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, highlighting their potential in cancer drug development (Solomon & Lee, 2011).
特性
IUPAC Name |
(8-fluoroquinolin-2-yl)-[4-(4-methylphenyl)sulfanylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c1-15-5-8-17(9-6-15)27-18-11-13-25(14-12-18)22(26)20-10-7-16-3-2-4-19(23)21(16)24-20/h2-10,18H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTZWBWBZXXPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCN(CC2)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)
![N-(2-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509578.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5509583.png)
![2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509586.png)
![3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5509594.png)

![2-phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5509608.png)
![3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5509612.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5509624.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5509629.png)
![2-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5509632.png)
![5-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5509637.png)
![5-methyl-1'-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5509641.png)
![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5509684.png)